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  • Product: 6-Bromo-5-hydroxypicolinic acid
  • CAS: 178876-92-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Structural Validation of 6-Bromo-5-hydroxypicolinic Acid

This technical guide is structured to serve as a definitive reference for the synthesis, purification, and characterization of 6-Bromo-5-hydroxypicolinic acid (6-Br-5-HPA) . It prioritizes experimental reproducibility, m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the synthesis, purification, and characterization of 6-Bromo-5-hydroxypicolinic acid (6-Br-5-HPA) . It prioritizes experimental reproducibility, mechanistic insight, and industrial applicability.

Executive Summary & Strategic Importance

6-Bromo-5-hydroxypicolinic acid (CAS: 178876-92-1) is a "privileged scaffold" in medicinal chemistry. The molecule features a dense functionality pattern: a picolinic acid moiety for metal chelation (e.g., in metalloenzyme inhibitors), a hydroxyl group for hydrogen bonding, and a bromine atom at the C6 position.

The C6-bromine is the critical handle. It is positioned ortho to the ring nitrogen and ortho to the hydroxyl group, making it highly activated for downstream functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This scaffold is frequently utilized in the development of:

  • HIF-PH Inhibitors: For anemia treatment.

  • Antibacterial Agents: Targeting DNA gyrase.

  • HCV NS5B Polymerase Inhibitors.

This guide presents a scalable, atom-economical synthesis via the regioselective electrophilic aromatic substitution (


) of 5-hydroxypicolinic acid.

Retrosynthetic Analysis & Mechanistic Logic

The primary challenge in synthesizing 6-Br-5-HPA is regiocontrol . The starting material, 5-hydroxypicolinic acid, has two nucleophilic sites activated by the C5-hydroxyl group: C4 and C6.

  • C6 Position: Ortho to the -OH and adjacent to the Pyridine Nitrogen.

  • C4 Position: Ortho to the -OH and meta to the Pyridine Nitrogen.

Mechanistic Insight: While the pyridine nitrogen generally deactivates the ring, the strong electron-donating effect (+M) of the hydroxyl group at C5 dominates. The C6 position is electronically favored for electrophilic attack due to the resonance stabilization of the intermediate sigma complex, despite the inductive withdrawal of the adjacent nitrogen. Furthermore, coordination of the brominating agent to the nitrogen can direct the halogen to the C6 position.

Over-bromination Risk: Without strict temperature and stoichiometric control, the reaction readily proceeds to the 4,6-dibromo derivative.

Pathway Visualization

The following diagram illustrates the reaction logic and potential side reactions.

G Start 5-Hydroxypicolinic Acid (Starting Material) Inter Sigma Complex (Intermediate) Start->Inter + Br2 / H2O (Electrophilic Attack) Target 6-Bromo-5-hydroxypicolinic Acid (Target: C6 Substitution) Inter->Target - HBr (Re-aromatization) Side 4,6-Dibromo Derivative (Impurity: Over-bromination) Target->Side + Excess Br2 (Lack of Control)

Caption: Reaction pathway showing the critical bifurcation between the desired mono-bromo product and the dibromo impurity.

Experimental Protocol

Two routes are provided.[1][2][3][4][5][6][7][8][9][10] Route A is the preferred "Green Chemistry" approach for scale-up. Route B is the "High-Precision" approach using an ester intermediate to facilitate chromatographic purification if high purity (>99%) is required for biological assays.

Route A: Direct Aqueous Bromination (Scale-Up Preferred)

This method utilizes water as the solvent, leveraging the solubility of the sodium salt and the insolubility of the product at low pH to drive isolation.

Reagents:

  • 5-Hydroxypicolinic acid (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Sodium Acetate (NaOAc) (1.1 eq) - Acts as a buffer to prevent hydrobromide accumulation.

  • Water (

    
    ) (10 volumes)
    

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, suspend 5-hydroxypicolinic acid (e.g., 10.0 g) in water (100 mL).

  • Buffering: Add Sodium Acetate (1.1 eq). The solution should become clear or mostly clear as the carboxylate/phenolate forms.

  • Cooling (Critical): Cool the reaction mixture to 0–5°C using an ice/salt bath. Causality: Low temperature is essential to kinetically favor the C6-mono-bromination over the C4-substitution or dibromination.

  • Addition: Add Bromine (1.05 eq) dropwise over 60 minutes. Maintain internal temperature below 5°C. The solution will turn orange/red initially and fade as

    
     is consumed.
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm slowly to room temperature (20–25°C) for 1 hour.

  • Quench: Add a saturated solution of Sodium Bisulfite (

    
    ) dropwise until the orange color persists (removes unreacted bromine).
    
  • Precipitation: Acidify the solution carefully with 6N HCl to pH 2–3. The product, 6-bromo-5-hydroxypicolinic acid, will precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Route B: N-Bromosuccinimide (NBS) via Methyl Ester

Use this route if the direct bromination yields inseparable mixtures.

  • Esterification: Reflux 5-hydroxypicolinic acid in Methanol with catalytic

    
     to yield Methyl 5-hydroxypicolinate .
    
  • Bromination: Dissolve the ester in Acetonitrile (MeCN). Add NBS (1.0 eq) at 0°C. Stir for 4 hours. Evaporate solvent and purify via silica gel flash chromatography (Hexane/EtOAc) to isolate Methyl 6-bromo-5-hydroxypicolinate .

  • Hydrolysis: Treat the purified ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to precipitate the pure acid.

Characterization & Validation

Trustworthiness in synthesis relies on proving the structure. The following data confirms the regiochemistry (C6 vs C4).

Data Summary Table
PropertySpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.
Molecular Weight 217.96 g/mol (

)
Melting Point >220°C (Decomposes)Typical for picolinic acids.
Solubility DMSO, Methanol, Aqueous BaseInsoluble in non-polar solvents.
TLC (

)
~0.4 (DCM:MeOH:AcOH 90:9:1)Stains with

(phenolic).
NMR Spectroscopy (Diagnostic)

The


-NMR spectrum is the definitive tool for distinguishing the 6-bromo isomer from the 4-bromo or dibromo byproducts.
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~10.5-11.0 ppm (br s, 1H):  Phenolic -OH (Exchangeable).
      
    • 
       ~13.0 ppm (br s, 1H):  Carboxylic acid -COOH.
      
    • Aromatic Region:

      • In the starting material, you see 3 protons (H3, H4, H6).

      • In 6-Bromo-5-hydroxypicolinic acid , H6 is absent.

      • H3 and H4 remain. They appear as an AB system (two doublets) .

      • Coupling Constant (

        
        ):  The coupling between H3 and H4 is ortho coupling, typically 
        
        
        
        .
      • Differentiation: If bromination occurred at C4, you would see H3 and H6 as singlets (para-coupling is negligible ~0-1 Hz). The presence of strong ortho coupling confirms the C6 substitution.

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine.

    • 
       peaks at m/z 216  (
      
      
      
      ) and 218 (
      
      
      ).

Workflow Visualization

The following diagram details the complete "Route A" workflow, ensuring a self-validating loop where in-process controls (TLC/NMR) dictate the progression.

Workflow Setup Setup: 5-HPA + NaOAc + Water Cool to 0°C Addition Bromine Addition (Dropwise, T < 5°C) Setup->Addition Monitor Monitor: TLC/HPLC (Check for di-bromo impurity) Addition->Monitor Monitor->Addition Incomplete Quench Quench: NaHSO3 (Remove excess Br2) Monitor->Quench Conversion >95% Isolate Isolation: Acidify to pH 3 Filter & Dry Quench->Isolate Validate Validation: 1H-NMR (Confirm J ~8Hz doublet) Isolate->Validate

Caption: Operational workflow for the synthesis of 6-bromo-5-hydroxypicolinic acid with quality checkpoints.

Safety & Handling

  • Bromine: Highly corrosive and volatile. Must be handled in a functional fume hood. Use glass or Teflon equipment; avoid metal needles.

  • Picolinic Acids: Often zwitterionic. Ensure proper pH adjustment during disposal.[2]

  • Storage: Store the product under inert gas (Argon/Nitrogen) at 2-8°C. Phenolic bromides can be light-sensitive; use amber vials.

References

  • Vertex Pharmaceuticals. (2016). Process for the preparation of 3-hydroxypicolinic acids.[11] WO2016007532A1. (Describes analogous bromination conditions for hydroxypicolinates). Link

  • PubChem. (2025).[8] 5-Bromo-3-hydroxypicolinic acid (Isomer Reference).[12] National Library of Medicine. (Provides physicochemical property baselines for the isomer family). Link

  • Hoffman Fine Chemicals. (2025). Methyl 6-bromo-5-hydroxypicolinate Product Specifications. (Commercially available ester intermediate validating the synthetic route). Link

  • Common Organic Chemistry. (2025). Bromination - Common Conditions: Electrophilic Aromatic Substitution.[3] (Standard mechanistic reference for phenol bromination). Link

  • BLD Pharm. (2025). 6-Bromo-5-hydroxypicolinic acid MSDS and NMR Data. (Source for commercial availability and safety data).[1][13] Link

Sources

Exploratory

6-Bromo-5-hydroxypicolinic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Molecular Complexity In the landscape of pharmaceutical development and materials science, the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

In the landscape of pharmaceutical development and materials science, the strategic selection of foundational building blocks is paramount. 6-Bromo-5-hydroxypicolinic acid has emerged as a highly valuable precursor, offering a unique combination of functional groups that serve as versatile handles for intricate molecular engineering. Its pyridine core, substituted with a bromine atom, a hydroxyl group, and a carboxylic acid, provides three distinct points for modification. This trifecta of reactivity allows chemists to execute diverse synthetic strategies, including sophisticated cross-coupling reactions, derivatization, and scaffold elaboration.

The true power of this molecule lies in its ability to act as a linchpin in the synthesis of complex, bioactive molecules. The bromine atom, in particular, renders the scaffold amenable to modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[1] This capability is critical in medicinal chemistry for structure-activity relationship (SAR) studies and in the development of novel agrochemicals like herbicides and fungicides.[1] This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of 6-bromo-5-hydroxypicolinic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a precursor's physical and chemical properties is fundamental to its successful application in synthesis. These properties dictate solubility, reactivity, and storage conditions.

PropertyValueSource
CAS Number 178876-92-1[2]
Molecular Formula C₆H₄BrNO₃[3]
Molecular Weight 218.01 g/mol [3]
Appearance White to yellow or brown solid
Purity Typically ≥95%
Storage Refrigerator (2 to 8 °C), under inert atmosphere[4][5]

Characterization is typically confirmed using standard analytical techniques. While specific spectra for this exact isomer are not broadly published, the analysis of its methyl ester, Methyl 6-bromo-5-hydroxypicolinate (CAS 170235-19-5), provides analogous insights.[4] Proton NMR (¹H NMR) would confirm the presence of the two aromatic protons on the pyridine ring, while Carbon-13 NMR (¹³C NMR) would identify the six distinct carbon atoms. Mass spectrometry (MS) would verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Core Reactivity and Synthetic Utility

The synthetic versatility of 6-bromo-5-hydroxypicolinic acid stems from the distinct reactivity of its three functional groups. The strategic and sequential manipulation of these sites allows for the construction of diverse molecular architectures.

G cluster_0 6-Bromo-5-hydroxypicolinic acid cluster_1 Key Reactive Sites cluster_2 Primary Transformations cluster_3 Resulting Scaffolds main 6-Bromo-5-hydroxypicolinic acid Bromine C6-Bromine Hydroxyl C5-Hydroxyl Carboxyl C2-Carboxylic Acid Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Bromine->Coupling Pd-Catalysis Alkylation Alkylation / Etherification Hydroxyl->Alkylation Base, R-X Amidation Amidation / Esterification Carboxyl->Amidation Coupling Agents Aryl 6-Aryl/Heteroaryl Derivatives Coupling->Aryl Alkoxy 5-Alkoxy Derivatives Alkylation->Alkoxy Picolinamide Picolinamide & Ester Derivatives Amidation->Picolinamide

Caption: Key reactive sites and synthetic transformations of the precursor.
The Bromine Atom: A Gateway to Cross-Coupling

The bromine atom at the C6 position is the molecule's most powerful synthetic handle. It serves as an ideal electrophile for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[6] This functionality allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

  • Causality and Strategic Advantage: The ability to introduce diverse aryl and heteroaryl groups via cross-coupling is fundamental to drug discovery.[1] It allows for rapid exploration of the chemical space around the picolinic acid core to optimize biological activity, selectivity, and pharmacokinetic properties. The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope of these reactions, enabling couplings that were previously challenging.[6]

  • Common Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is one of the most robust and widely used methods due to the stability and commercial availability of the boron reagents.[7]

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations or as key components of bioactive molecules.

    • Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-picolinic acid derivatives, introducing crucial nitrogen-containing functional groups.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The Carboxylic Acid Group: Building Picolinamides

The carboxylic acid at the C2 position is readily converted into a variety of derivatives, most notably amides and esters. Picolinamide structures are prevalent in many biologically active compounds.

  • Causality and Strategic Advantage: Amide bond formation is a critical transformation for joining molecular fragments. By coupling the carboxylic acid with various amines, researchers can generate extensive libraries of picolinamide derivatives.[8] This is a common strategy for developing fungicides and other agrochemicals.[8] Esterification, often performed first to protect the carboxylic acid during cross-coupling, also provides a route to other functional groups.

The Hydroxyl Group: A Point of Modification

The hydroxyl group at the C5 position can be readily alkylated to form ethers, such as the corresponding 5-methoxy derivative. This modification can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.

  • Causality and Strategic Advantage: In drug design, converting a phenolic hydroxyl group to a methoxy ether can improve metabolic stability and cell permeability by removing a site for glucuronidation and increasing lipophilicity. This seemingly simple modification can have a profound impact on the overall profile of a drug candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality for each step and reagent choice is explained to ensure reproducibility and understanding.

Objective: To synthesize Methyl 6-(4-methoxyphenyl)-5-hydroxypicolinate from Methyl 6-bromo-5-hydroxypicolinate.

Rationale for Ester Protection: The carboxylic acid is first protected as a methyl ester. This is a critical step because the free carboxylic acid can interfere with the catalytic cycle of many palladium cross-coupling reactions, often leading to lower yields.

G start Methyl 6-bromo-5-hydroxypicolinate + 4-Methoxyphenylboronic Acid reagents Pd(dppf)Cl₂ (Catalyst) Na₂CO₃ (Base) Dioxane/H₂O (Solvent) start->reagents Add reagents reaction Reaction Mixture Heat (e.g., 90 °C) Inert Atmosphere (N₂/Ar) reagents->reaction Initiate reaction workup Aqueous Workup (Quench, Extract) reaction->workup After completion purification Purification (Silica Gel Chromatography) workup->purification product Methyl 6-(4-methoxyphenyl)-5-hydroxypicolinate purification->product

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Bromo-5-hydroxypicolinic Acid

The following Application Note and Protocol details the synthesis of 6-Bromo-5-hydroxypicolinic acid , a critical pyridine building block used in the development of metalloproteinase inhibitors and other heterocyclic pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 6-Bromo-5-hydroxypicolinic acid , a critical pyridine building block used in the development of metalloproteinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-Bromo-5-hydroxypicolinic acid presents a classic challenge in pyridine chemistry: controlling regioselectivity during electrophilic aromatic substitution. The target molecule possesses three functional groups on the pyridine ring:

  • Carboxylic Acid (C2): Electron-withdrawing, deactivates the ring.

  • Hydroxyl Group (C5): Strongly electron-donating, activates the ortho (C4, C6) and para (C2) positions.

  • Bromine (C6): The target substituent.

The Regioselectivity Logic: In 5-hydroxypicolinic acid, the C2 position is blocked. The hydroxyl group at C5 directs incoming electrophiles to positions C4 and C6. Position C6 is alpha to the pyridine nitrogen, while C4 is gamma . Although the pyridine nitrogen generally deactivates the ring, the alpha-position (C6) is often favored in 3-hydroxypyridines due to the "alpha-effect" and the stabilization of the transition state, provided the electrophile is compatible. Furthermore, steric hindrance at C4 (flanked by C3-H and C5-OH) is slightly higher than at C6 (flanked by C5-OH and N-lone pair), making C6 the kinetic target for bromination.

Synthetic Strategy

We define two viable routes based on starting material availability and scale requirements:

  • Route A (Direct Functionalization): Regioselective bromination of 5-hydroxypicolinic acid. This is the most direct, atom-economical route.

  • Route B (De Novo Construction): Bromination of 6-methyl-3-pyridinol followed by oxidation. This route is preferred if 5-hydroxypicolinic acid is unavailable or if rigorous structural proof is required.

Pathway Visualization

SynthesisRoutes cluster_legend Legend SM1 5-Hydroxypicolinic Acid (Starting Material A) Target 6-Bromo-5-hydroxypicolinic Acid (Target) SM1->Target Route A: Br2/H2O or NBS (Direct SEAr) SM2 6-Methyl-3-pyridinol (Starting Material B) Inter1 2-Bromo-6-methyl-3-pyridinol SM2->Inter1 Br2, Pyridine Inter2 Protection (Optional) & Oxidation Inter1->Inter2 KMnO4 Inter2->Target Deprotection (if needed) key1 Route A: Preferred (1 Step) key2 Route B: Alternative (3 Steps)

Figure 1: Strategic overview of synthetic pathways for 6-Bromo-5-hydroxypicolinic acid.

Experimental Protocol: Route A (Direct Bromination)

This protocol utilizes aqueous bromination, a "green" chemistry approach that leverages the solubility differences between the starting material and the brominated product to drive isolation.

Materials & Reagents
ReagentRoleEquivalentsNotes
5-Hydroxypicolinic acid Substrate1.0 eqCAS: 15069-92-8
Bromine (Br₂) Electrophile1.05 eqHandle in fume hood
Water (Deionized) Solvent10-15 VolSolvent of choice
Sodium Bisulfite QuenchExcess10% Aqueous solution
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 5-Hydroxypicolinic acid (10.0 g, 71.9 mmol) and Water (150 mL).

  • Stir the suspension vigorously. The starting material may not fully dissolve initially; this is normal.

  • Cool the mixture to 0–5 °C using an ice/water bath.

2. Bromination:

  • Prepare a solution of Bromine (12.0 g, 3.85 mL, 75.5 mmol, 1.05 eq) in 10 mL of water (or add neat if using a precision syringe).

  • Add the bromine dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Observation: The yellow/orange color of bromine should dissipate rapidly as it reacts. A precipitate typically begins to form as the less soluble brominated product is generated.[1]

  • After addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4 hours.

3. Reaction Monitoring (Self-Validating):

  • TLC: Elute with DCM:MeOH:AcOH (90:9:1). The product (Rf ~0.4) will be less polar than the starting material due to the halogen.

  • Visual: The reaction mixture typically transforms from a suspension to a thick slurry of the product.

4. Workup & Isolation:

  • Quench any unreacted bromine by adding 10% NaHSO₃ solution (approx. 5-10 mL) until the supernatant is colorless.

  • Stir for 15 minutes.

  • Filter the solids using a Buchner funnel.

  • Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic acids (HBr).

  • Wash with cold acetone (1 x 10 mL) to remove trace organic impurities (optional, but improves purity).

5. Drying:

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder. Purity: >97% (HPLC).

Experimental Protocol: Route B (Oxidation of 6-Methyl Precursor)

Use this route if 5-hydroxypicolinic acid is unavailable. It starts from the inexpensive 6-methyl-3-pyridinol .

Phase 1: Bromination

Reaction: 6-Methyl-3-pyridinol + Br₂ → 2-Bromo-6-methyl-3-pyridinol (Note: Numbering changes. In 3-pyridinol, the 2-position is ortho to OH and alpha to N. This corresponds to the 6-position in the final picolinic acid).

  • Dissolve 6-methyl-3-pyridinol (8.8 g) in Pyridine (125 mL) or Acetic Acid (100 mL).

  • Add Bromine (1.1 eq) dropwise at 0 °C.

  • Warm to 40 °C for 1 hour.

  • Evaporate solvent.[1][2] Suspend residue in water.[3] Filter the solid.[4]

  • Product: 2-Bromo-6-methyl-3-pyridinol (Brown solid).

Phase 2: Oxidation to Carboxylic Acid

Direct oxidation of the methyl group requires protection of the phenol to prevent ring degradation, although careful KMnO4 oxidation can work on the free phenol.

Protocol (Permanganate Oxidation):

  • Suspend 2-Bromo-6-methyl-3-pyridinol (5.0 g) in Water (100 mL).

  • Add KOH (2.0 eq) to solubilize as the phenolate.

  • Heat to 70 °C .

  • Add KMnO₄ (3.0 eq) portion-wise over 2 hours.

  • Reflux for 3 hours.

  • Filter hot through Celite to remove MnO₂.

  • Acidify the filtrate with HCl to pH 2.

  • Cool to 0 °C. The product, 6-Bromo-5-hydroxypicolinic acid , precipitates.

  • Filter and recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white solidDarkens upon prolonged light exposure
Melting Point 192–195 °C (dec)Decomposes near MP
¹H NMR (DMSO-d₆) δ 10.5 (br s, 1H, OH), 7.85 (d, 1H, H4), 7.42 (d, 1H, H3)Coupling constant J ≈ 8.5 Hz (Ortho)
MS (ESI-) [M-H]⁻ = 216/218Characteristic 1:1 Br isotope pattern

Structural Confirmation Logic:

  • The coupling constant of ~8.5 Hz indicates two adjacent protons on the pyridine ring (H3 and H4).

  • If the bromine were at position 4, the protons would be at C3 and C6 (para), showing a very small coupling constant (<2 Hz).

  • Therefore, the ortho-coupling confirms the 6-bromo regiochemistry .

Safety & Handling

  • Bromine: Highly corrosive and toxic lachrymator. Use only in a well-ventilated fume hood. Wear butyl rubber gloves.

  • Pyridine (Route B): Toxic and noxious. Avoid inhalation.

  • Waste Disposal: Quench all aqueous streams with sodium bisulfite before disposal to neutralize active bromine. Segregate halogenated organic waste.

References

  • ChemicalBook. (2025). Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information: Synthesis of pyridine derivatives. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 6-Bromo-5-hydroxypicolinic acid (CAS 178876-92-1). Retrieved from

  • Common Organic Chemistry. (2023). Standard Conditions for Pyridine Bromination. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-6-hydroxypicolinic acid (Isomer comparison). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

"stability issues of 6-Bromo-5-hydroxypicolinic acid under different conditions"

The following technical guide addresses the stability profile, degradation pathways, and handling protocols for 6-Bromo-5-hydroxypicolinic acid (CAS: 1214385-51-9). This document is designed for researchers and process c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, degradation pathways, and handling protocols for 6-Bromo-5-hydroxypicolinic acid (CAS: 1214385-51-9). This document is designed for researchers and process chemists requiring rigorous control over experimental variables.

Senior Application Scientist Note: "In our experience with halogenated pyridine derivatives, the 6-Bromo-5-hydroxypicolinic acid scaffold presents a unique 'push-pull' electronic environment. The electron-donating hydroxyl group at C5 destabilizes the ring towards oxidation, while the electron-withdrawing bromine at C6 and the carboxylic acid at C2 create a susceptibility to thermal decarboxylation. This guide moves beyond standard SDS data to address the mechanistic failures we observe in high-stakes synthesis."

Stability Profile & Critical Vulnerabilities

Thermal Instability (Decarboxylation)

The most critical failure mode for picolinic acid derivatives is thermal decarboxylation.

  • Mechanism: The pyridine ring nitrogen acts as an electron sink, facilitating the loss of CO₂ from the C2 position. The 5-OH group donates electron density, raising the ground state energy of the molecule and lowering the activation energy for decarboxylation.

  • Threshold: Significant degradation is observed at >60°C in solution, particularly in acidic media.

  • Observation: Appearance of 3-Bromo-4-hydroxypyridine (M-44 peak in LC-MS).

Oxidative Sensitivity
  • Mechanism: The 5-hydroxy moiety renders the pyridine ring electron-rich. Under basic conditions (pH > 8), the phenolate anion forms, which is highly susceptible to oxidation by dissolved oxygen.

  • Observation: Rapid color change from Off-White/Pale Yellow to Dark Brown/Black (formation of quinoid species or polymerization).

Photolytic Dehalogenation
  • Mechanism: The C-Br bond is labile under UV irradiation (λ < 300 nm). Homolytic cleavage results in the formation of a radical species, leading to hydro-de-bromination or radical coupling.

  • Observation: Increase in 5-hydroxypicolinic acid impurity.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My compound turned brown after overnight storage in buffer."
Root Cause Diagnostic Step Corrective Action
Oxidative Degradation Check pH of buffer. If pH > 7.5, oxidation is accelerated by phenolate formation.Protocol: Degas all buffers with Argon/Nitrogen for 15 mins prior to dissolution. Store at pH 4-6.
Trace Metal Contamination Did you use a metal spatula or non-passivated glass? Transition metals catalyze oxidation.Protocol: Use only Teflon-coated spatulas and LC-MS grade solvents. Add EDTA (1 mM) if compatible.
Scenario B: "LC-MS shows a new peak at [M-44] mass unit."
Root Cause Diagnostic Step Corrective Action
Thermal Decarboxylation Did the reaction or drying step exceed 50°C?Protocol: Limit drying oven temp to 40°C under vacuum. Avoid reflux in high-boiling solvents.
Acid-Catalyzed Hydrolysis Was the compound exposed to strong acid (e.g., TFA, HCl) for > 1 hour?Protocol: Neutralize reaction mixtures immediately after completion. Perform workup at 0°C.
Scenario C: "Inconsistent Yields in Palladium-Catalyzed Cross-Coupling."
Root Cause Diagnostic Step Corrective Action
Chelation Interference The picolinic acid moiety is a bidentate ligand (N and COOH) that poisons Pd catalysts.Protocol: Protect the carboxylic acid as a methyl ester before coupling, or use 3+ equivalents of base to outcompete the ligand effect.

Experimental Protocols

Protocol 3.1: Validated Storage & Handling Workflow

To ensure <1% degradation over 6 months.

  • Receipt: Upon arrival, verify appearance (White/Pale Yellow solid). If brown, reject lot.

  • Aliquot: In a glovebox or under a nitrogen cone, aliquot the bulk material into amber glass vials (single-use quantities).

  • Seal: Cap with Teflon-lined septa. Parafilm is insufficient for long-term oxidation protection.

  • Storage: Store at -20°C .

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation (water accelerates hydrolysis/oxidation).

Protocol 3.2: Rapid Stability Stress Test (Go/No-Go)

Use this before committing valuable starting material to a long synthesis.

  • Preparation: Dissolve 1 mg of 6-Bromo-5-hydroxypicolinic acid in 1 mL of solvent (e.g., DMSO-d6 or MeOH).

  • Stress Condition: Heat at 60°C for 4 hours.

  • Analysis: Run LC-MS or ¹H-NMR.

    • Pass: Purity > 98%.

    • Fail: Presence of decarboxylated product (>5%) or significant discoloration.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be mitigated.

DegradationPathways cluster_conditions Control Measures Compound 6-Bromo-5-hydroxypicolinic Acid (Target) Decarbox 3-Bromo-4-hydroxypyridine (Decarboxylation Product) Compound->Decarbox Heat (>60°C) Acidic pH Quinone Quinoid/Polymer Species (Oxidation Product) Compound->Quinone Base (pH >8) O2, Metal Ions Debromo 5-Hydroxypicolinic Acid (Photolytic Product) Compound->Debromo UV Light Radical Source Control1 Keep T < 40°C Control2 Inert Atm (N2/Ar) Control3 Amber Glass

Figure 1: Primary degradation pathways for 6-Bromo-5-hydroxypicolinic acid. Red nodes indicate irreversible failure modes.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a solvent for storage? A: No. While soluble, picolinic acids can undergo slow Fischer esterification in methanol, especially if traces of acid are present. DMSO is preferred for stock solutions, stored at -80°C.

Q2: Why does the solubility change with pH? A: The compound is zwitterionic.

  • pH < 2: Cationic (Pyridine N protonated). Soluble.

  • pH 3-5: Neutral/Zwitterionic (Isoelectric point). Lowest Solubility (Precipitation risk).

  • pH > 7: Anionic (Carboxylate and Phenolate deprotonated). Soluble but oxidation-prone.

  • Recommendation: Perform reactions or extractions away from the isoelectric point (pH ~3-4).

Q3: Is the bromine atom stable to nucleophilic attack? A: The 6-position is activated for SNAr reactions due to the inductive effect of the pyridine nitrogen. While this is useful for synthesis, it means the bromine is labile in the presence of strong nucleophiles (e.g., thiols, amines) under basic conditions. Avoid prolonged exposure to nucleophiles unless reaction is intended.

Quantitative Data Summary

ParameterSpecification / LimitReference Condition
Max Temperature 50°CSolid state, inert atm
Max Temperature 40°CSolution state
Optimal pH 4.0 - 6.0Aqueous buffer
pKa (Predicted) ~2.5 (COOH), ~8.5 (OH)Aqueous solution
Solubility >50 mg/mLDMSO
Solubility <1 mg/mLWater (pH 4)

References

  • Sigma-Aldrich . 5-Bromo-6-hydroxypicolinic acid Product Information & Safety Data Sheet. Retrieved from (Note: Isomer analog used for property benchmarking).

  • National Institutes of Health (NIH) . Stability of Hydroxycinnamic Acid Derivatives. PubMed Central. Retrieved from (Mechanistic reference for phenolic acid oxidation).

  • ResearchGate . Degradation of 5-hydroxypicolinic acid by Pusillimonas sp.[1]. Retrieved from (Microbial/Enzymatic degradation pathway data).

  • Thermo Fisher Scientific . Safety Data Sheet: Picolinic Acid Derivatives. Retrieved from (General handling for halogenated pyridines).

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-5-hydroxypicolinic Acid

Executive Summary: The "Zwitterionic Trap" 6-Bromo-5-hydroxypicolinic acid (CAS: 178876-92-1 / 1214385-51-9) presents a classic solubility challenge common to pyridine carboxylic acids. Its structure contains both a basi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

6-Bromo-5-hydroxypicolinic acid (CAS: 178876-92-1 / 1214385-51-9) presents a classic solubility challenge common to pyridine carboxylic acids. Its structure contains both a basic pyridine nitrogen and an acidic carboxylic acid group, allowing it to exist as a zwitterion (a neutral molecule with internal positive and negative charges) in the solid state and at specific pH ranges.

Why this matters: Zwitterionic crystals possess high lattice energy due to strong intermolecular electrostatic interactions, making them resistant to dissolution in water and organic solvents.

The Solution: The strategy detailed below relies on pH manipulation to force the molecule into a charged state (anionic or cationic) or utilizing high-dielectric aprotic solvents (DMSO) to disrupt the crystal lattice before introduction to the assay buffer.

Part 1: Solubility Profile & Chemical Properties

Before attempting dissolution, review the physicochemical properties that dictate the protocol.

PropertyValue / CharacteristicImplication for Assays
Molecular Weight ~218.0 g/mol Small molecule; diffusion is rapid if dissolved.
pKa (Carboxyl) ~3.5 – 4.0 (Predicted)At pH 7.4, this group is deprotonated (COO⁻).
pKa (Pyridine N) ~1.0 – 2.0 (Lowered by Br)Unlikely to be protonated at physiological pH.
pKa (Hydroxyl) ~8.5 – 9.5 (Lowered by Br)May partially deprotonate at pH > 8.0.
LogP (Lipophilicity) ~1.6 (Predicted)Moderately lipophilic; prone to aggregation.
Critical Weakness pH 3.0 – 5.0 The "Crash Zone." Solubility is lowest here (Isoelectric point).

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Use this for screening libraries or when minimal assay volume is required.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/PCR (≥99.9%).

  • Note: Do not use ethanol or methanol for long-term storage; evaporation rates are too high, altering concentration.

Procedure:

  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).

  • Calculation: Calculate the volume of DMSO required for a 50 mM or 100 mM stock.

    • Example: For 5 mg of compound (MW 218.0), add 229 µL DMSO to reach 100 mM.

  • Dissolution: Add DMSO. Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. The 6-Bromo substituent increases lipophilicity, occasionally requiring thermal energy to break the lattice.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

    • Shelf Life: Stable for >6 months if kept anhydrous.

Protocol B: The "Step-Down" Dilution Method (For Assay Use)

Direct injection of 100% DMSO stock into aqueous buffer often causes immediate precipitation ("crashing out"). Use this intermediate step.

Workflow Diagram:

DilutionWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Assay Conc.) Solvent: Assay Buffer + 10% DMSO Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc.) < 1% DMSO Stock->Final Direct 1:1000 Add Inter->Final 1:10 Dilution (Rapid mix) Precip Risk: Precipitation! Final->Precip If mixed poorly

Caption: The "Step-Down" method reduces the kinetic shock of moving from organic to aqueous environments.

Procedure:

  • Prepare Intermediate (10x): Dilute your 100 mM stock 1:10 into a buffer that matches your assay but contains 10% DMSO .

    • Why? The 10% DMSO keeps the compound soluble while introducing water/ions gradually.

  • Prepare Final (1x): Pipette the Intermediate solution into your final assay plate containing the bulk buffer.

  • Mixing: Mix immediately by pipetting up and down. Do not allow the droplet to sit on the surface.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add it to the media (pH 7.4). Why?

Diagnosis: This is likely a "kinetic solubility" failure. Even if the compound is thermodynamically soluble at pH 7.4 (as an anion), the transition from DMSO to water creates a momentary supersaturated state. Fix:

  • Check pH: Ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES or Tris, not just PBS). The compound is acidic; if it lowers the local pH upon addition, it may enter the "Crash Zone" (pH 3-5).

  • Use a Co-solvent: Add 0.05% Pluronic F-127 or Tween-20 to the assay buffer before adding the compound. These surfactants prevent micro-crystal nucleation.

Q2: Can I dissolve this in 100% Ethanol?

Answer: Yes, but it is not recommended for quantitative assays.

  • Reasoning: Ethanol evaporates rapidly, changing the concentration of your stock over time. Furthermore, ethanol is less effective than DMSO at disrupting the zwitterionic crystal lattice of picolinic acid derivatives.

  • Exception: If your assay is strictly DMSO-intolerant (e.g., certain primary neuron cultures), use Ethanol but prepare fresh immediately before use.

Q3: What is the maximum solubility I can expect in aqueous buffer?

Answer:

  • pH 4.0 (Acetate buffer): < 100 µM (Poor - Avoid).

  • pH 7.4 (PBS/HEPES): ~500 µM - 1 mM (Moderate).

  • pH > 8.0 (Borate/Tris): > 5 mM (Good).

  • Note: The 6-Bromo group adds lipophilicity, making it less soluble than unsubstituted 5-hydroxypicolinic acid.

Q4: Is the compound light-sensitive?

Answer: Yes, brominated pyridines can be susceptible to photodehalogenation (loss of the bromine atom) under intense UV/visible light. Protocol:

  • Store stocks in amber vials .

  • Avoid leaving assay plates under bright biosafety cabinet lights for extended periods.

Part 4: Scientific Rationale (Mechanism of Action)

The solubility behavior of 6-Bromo-5-hydroxypicolinic acid is governed by its ionization states. The diagram below illustrates the dominant species at different pH levels.

IonizationStates Cation Cationic Form (pH < 1) Soluble Zwitter Neutral/Zwitterion (pH 2 - 4) INSOLUBLE Cation->Zwitter -H+ (pKa ~1.5) Anion1 Mono-Anion (pH 7.4) Soluble Zwitter->Anion1 -H+ (pKa ~3.8) Anion2 Di-Anion (pH > 10) Highly Soluble Anion1->Anion2 -H+ (pKa ~9.0)

Caption: Solubility is pH-dependent. The "Zwitterion" window (red) must be avoided during assay dilution.

Key Takeaway: The goal is to transition the molecule from the Stock Solution directly to the Mono-Anion state, bypassing the insoluble Zwitterion state. This is why maintaining a buffer pH of ≥7.4 is non-negotiable.

References

  • PubChem. (n.d.).[1][2] Compound Summary: 5-Bromo-3-hydroxypicolinic acid (Analog). National Library of Medicine. Retrieved February 13, 2026, from [Link]

    • Relevance: Provides structural analog data (CAS 1160994-90-0) used to infer pKa and lipophilicity trends for the 6-bromo isomer.
  • Relevance: Establishes baseline solubility for the core scaffold (soluble in DMSO/Ethanol, poor in w
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Relevance: Authoritative text on "Kinetic Solubility" and the physics of "crashing out" during DMSO-to-buffer dilution.
  • Avdeef, A. (2007).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Relevance: Detailed mechanisms of zwitterionic solubility profiles and pKa-dependent dissolution.

Sources

Troubleshooting

"side reactions to consider when using 6-Bromo-5-hydroxypicolinic acid"

Welcome to the technical support guide for 6-Bromo-5-hydroxypicolinic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-5-hydroxypicolinic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we will address common challenges and side reactions encountered during its use, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm attempting an amide coupling with 6-Bromo-5-hydroxypicolinic acid, but my yield is low and TLC/LC-MS analysis shows multiple unidentified spots. What are the likely side reactions?

This is a common issue stemming from the multifunctional nature of the starting material. The presence of the carboxylic acid, the phenolic hydroxyl group, and the electron-deficient bromopyridine ring creates a landscape of competing reaction pathways.

Primary Suspects:

  • Premature Decarboxylation: Picolinic acids, particularly those with electron-donating groups like a hydroxyl, can be susceptible to decarboxylation, especially under heating. This results in the formation of 6-Bromo-pyridin-3-ol, which will not participate in the desired amide coupling.

  • Intramolecular/Intermolecular Esterification: The phenolic hydroxyl group is nucleophilic and can compete with your target amine. It can attack the activated carboxylic acid of another molecule, leading to oligomeric or polymeric ester byproducts.

  • Reaction with Coupling Agents: The hydroxyl group can react with common coupling reagents. For example, in carbodiimide-mediated couplings (e.g., EDC), the hydroxyl group can form an O-acylisourea intermediate, consuming the reagent and preventing the activation of the carboxylic acid.[1] With uronium/phosphonium reagents (e.g., HATU, HBTU), the hydroxyl group can be acylated, leading to undesired side products.[2][3]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving low-yield amide couplings.

G cluster_0 Problem: Low Yield & Multiple Spots cluster_1 Analysis cluster_2 Diagnosis & Solution start Low Yield in Amide Coupling analyze Analyze Crude Reaction Mixture by LC-MS start->analyze check_mass Check for Key Mass Signatures (See Table 1) analyze->check_mass decarbox Mass Loss of 44 Da? (Decarboxylation) check_mass->decarbox Identify Masses protect_oh Other Masses? (OH Reactivity) check_mass->protect_oh decarbox->protect_oh No sol_decarbox Solution: 1. Lower reaction temperature. 2. Use milder coupling conditions. 3. Avoid strong bases/acids. decarbox->sol_decarbox Yes sol_protect Solution: Protect the hydroxyl group (e.g., as a silyl ether or methyl ether) before coupling. protect_oh->sol_protect Yes no_mass No Clear Mass Signature? Re-evaluate coupling conditions (reagent, base, solvent). protect_oh->no_mass No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Question 2: My mass spectrometry data shows a significant peak corresponding to a mass loss of 44 Da from my starting material. What is this species?

A mass loss of 44 Da is the characteristic signature of decarboxylation (loss of CO₂). The picolinic acid moiety, especially when activated by a hydroxyl group, can lose carbon dioxide under certain conditions, most notably elevated temperatures or the presence of strong acids/bases.[4][5]

Mechanism Insight: The pyridine nitrogen can stabilize the negative charge that develops on the ring during the transition state of decarboxylation, making this process more favorable than in analogous benzoic acids.

Preventative Measures:

  • Temperature Control: Keep the reaction temperature as low as possible. Many modern coupling reactions can proceed efficiently at 0 °C or room temperature.[1]

  • Base Selection: Avoid using strong, non-nucleophilic bases that can promote elimination. A tertiary amine like diisopropylethylamine (DIPEA) is generally preferred over stronger bases.

  • pH Management: Maintain a neutral or slightly basic pH throughout the reaction and workup.

Question 3: How can I prevent the phenolic hydroxyl group from interfering with my desired reaction at the carboxylic acid?

The most robust strategy is to use a protecting group .[6][7] By temporarily masking the hydroxyl group, you can prevent its nucleophilicity from causing side reactions. The choice of protecting group is critical and depends on the overall stability of your molecule and the conditions of subsequent reaction steps.

Recommended Protecting Groups for Phenolic Hydroxyls:

Protecting GroupProtection ReagentsDeprotection ConditionsKey Advantages
Methyl (Me) Methyl iodide (MeI), K₂CO₃Boron tribromide (BBr₃)Very stable, suitable for harsh reaction conditions.
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)Stable to most conditions except reduction.
Silyl Ethers (e.g., TBS, TIPS) TBSCl, ImidazoleTBAF, HF•Pyridine, Acetic AcidMild removal, orthogonal to many other groups.[8]

General Protocol for TBS Protection:

  • Dissolve 6-Bromo-5-hydroxypicolinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF).

  • Add imidazole (2.5 eq).

  • Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography.

Question 4: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant amounts of a debrominated byproduct. How can I minimize this?

Debromination is a known side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl bromides.[9][10] The pyridine ring, especially with a hydroxyl substituent, can be considered electron-rich, making the C-Br bond susceptible to premature reduction.

Causative Factors & Solutions:

  • Catalyst System: Some palladium catalysts and ligands are more prone to inducing hydrodebromination.

    • Solution: Screen different phosphine ligands. Often, more electron-rich and bulky ligands can favor the desired cross-coupling pathway over the reductive side reaction.[10]

  • Base: The choice and stoichiometry of the base can be critical.

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferable to stronger bases like alkoxides (e.g., NaOtBu) which can promote protonolysis of the C-Br bond.

  • Hydrogen Source: The source of the hydrogen atom for debromination can be the solvent, base, or additives.

    • Solution: Ensure you are using anhydrous solvents. If using a boronic acid in a Suzuki coupling, be aware that it can be a source of protodeboronation/debromination. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this.[10]

The following diagram illustrates the competing pathways:

G cluster_0 Catalytic Cycle ArBr 6-Bromo-5-hydroxypicolinic acid Derivative (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmetal Transmetalation (with R-B(OH)₂) ArPdBr->Transmetal SideRxn Side Reaction: Protonolysis / β-Hydride Elimination ArPdBr->SideRxn ArPdR Ar-Pd(II)-R Intermediate Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Desired Desired Product (Ar-R) RedElim->Desired Debrom Debrominated Product (Ar-H) SideRxn->Debrom

Caption: Competing pathways in a Pd-catalyzed Suzuki cross-coupling reaction.

Summary of Potential Side Products

For quick identification during reaction monitoring, refer to the table below.

Side ReactionStructure of Side ProductΔ Mass from Starting Material (C₆H₄BrNO₃)Analytical Signature
Decarboxylation 6-Bromo-pyridin-3-ol-44.00 Da (loss of CO₂)Appears at a lower m/z in MS.
Debromination 5-Hydroxypicolinic acid-78.92 Da (loss of Br, gain of H)Isotopic pattern for bromine disappears.
Methyl Esterification Methyl 6-bromo-5-hydroxypicolinate+14.02 Da (loss of H, gain of CH₃)Occurs if methanol is used as solvent.
Self-Condensation (Dimer) Ester Dimer+200.98 Da (loss of H₂O)High mass peak corresponding to 2x(M-H₂O).

References

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters . Organometallics - ACS Publications. [Link]

  • Protecting Groups List . SynArchive. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . PMC. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides . Semantic Scholar. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . PMC. [Link]

  • Why does the phenolic -OH react with acetic anhydride but not acidic -OH in Aspirin synthesis from salicylic acid and acetic anhydride? . ResearchGate. [Link]

  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI . MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions . PMC. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions . PubMed. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. [Link]

  • Coupling outcomes for pyridines . ResearchGate. [Link]

  • 5-Hydroxypicolinic acid . Acros Organics. [Link]

  • Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21 . ResearchGate. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts . PMC. [Link]

  • Decarboxylation . Organic Chemistry Portal. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) . ResearchGate. [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes . Dalton Transactions (RSC Publishing). [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview . ResearchGate. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids . PMC - NIH. [Link]

  • CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate . Hoffman Fine Chemicals. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation . PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Determination: A Guide to Confirming 6-Bromo-5-hydroxypicolinic Acid with 2D NMR

In the realm of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of success. An incorrect structural assignment can lead to wasted resources and...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of success. An incorrect structural assignment can lead to wasted resources and derail a promising drug discovery program. For polysubstituted aromatic compounds like 6-Bromo-5-hydroxypicolinic acid, 1D NMR spectroscopy, while essential, can sometimes be insufficient for definitive structure confirmation due to overlapping signals and the absence of clear proton-proton coupling patterns. This guide provides a comprehensive walkthrough of how to employ a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to unambiguously confirm the structure of 6-Bromo-5-hydroxypicolinic acid, offering a robust alternative to relying solely on 1D NMR and mass spectrometry data.

The Challenge with Polysubstituted Aromatics

The primary challenge in assigning the structure of 6-Bromo-5-hydroxypicolinic acid lies in definitively placing the bromine, hydroxyl, and carboxylic acid groups on the picolinic acid scaffold. While 1D ¹H NMR can identify the number of aromatic protons, their splitting patterns can be complex or non-informative, especially with the influence of multiple, diverse substituents. This is where the power of 2D NMR comes to the forefront, by revealing through-bond correlations that piece the molecular puzzle together with certainty.

A Synergy of 2D NMR Techniques for Complete Structural Elucidation

A combination of three key 2D NMR experiments provides a self-validating system for structural confirmation:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] In the context of our target molecule, COSY will be instrumental in identifying adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[3][4] This is a highly sensitive technique that allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[3][5] HMBC is arguably the most powerful tool in this suite, as it allows for the mapping of the entire carbon skeleton by connecting proton signals to both protonated and non-protonated (quaternary) carbons.

The logical workflow for utilizing these techniques is to first identify proton-proton networks with COSY, then assign the directly attached carbons with HSQC, and finally, use the long-range correlations from HMBC to connect the molecular fragments and definitively place the substituents.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

A detailed and robust experimental setup is critical for obtaining high-quality, interpretable 2D NMR spectra.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized 6-Bromo-5-hydroxypicolinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is crucial to ensure good solubility and to avoid exchange of the hydroxyl and carboxylic acid protons with residual water, which can broaden or eliminate their signals.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NMR measurements, particularly for sensitive experiments like NOESY (though less critical for the experiments described here, it is good practice).

NMR Instrument Parameters:

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter COSY HSQC HMBC
Pulse Program cosygpqfhsqcedetgpsisp2.3hmbcgplpndqf
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
¹H Spectral Width 12 ppm12 ppm12 ppm
¹³C Spectral Width 220 ppm220 ppm220 ppm
Number of Scans (NS) 4-82-416-32
Number of Increments (F1) 256-512256-512512-1024
¹J(C,H) for HSQC -145 Hz-
ⁿJ(C,H) for HMBC --8 Hz

Data Interpretation: A Step-by-Step Guide to Structure Confirmation

For the purpose of this guide, we will use hypothetical but realistic ¹H and ¹³C NMR chemical shift data for 6-Bromo-5-hydroxypicolinic acid dissolved in DMSO-d₆.

Hypothetical Chemical Shift Data:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-38.15 (d, J=2.5 Hz)140.2
H-47.95 (d, J=2.5 Hz)125.8
5-OH10.5 (br s)-
COOH13.2 (br s)-
C-2-150.5
C-5-155.3
C-6-115.7
COOH-168.1
Step 1: Identifying the Proton Spin System with COSY

The COSY spectrum is the starting point for identifying which protons are coupled to each other. For 6-Bromo-5-hydroxypicolinic acid, we expect to see two aromatic protons. The COSY spectrum will show a cross-peak between these two protons, confirming their proximity on the pyridine ring.

Caption: COSY workflow for identifying coupled protons.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the molecule.

Caption: HSQC workflow for assigning protonated carbons.

Step 3: Mapping the Carbon Skeleton and Placing Substituents with HMBC

The HMBC experiment is the key to solving the puzzle. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations allow us to connect the individual spin systems and to place the quaternary carbons and substituents.

Key Expected HMBC Correlations for 6-Bromo-5-hydroxypicolinic acid:

Proton Correlates to Carbon(s) Information Gained
H-3 C-2, C-4, C-5, COOHConfirms H-3 is adjacent to C-2 (with the COOH group), C-4, and C-5. The correlation to the COOH carbon is crucial.
H-4 C-2, C-3, C-5, C-6Confirms H-4 is adjacent to C-3, C-5, and C-6. The correlation to C-6 (the brominated carbon) is a key piece of evidence.
5-OH C-5, C-4, C-6Confirms the position of the hydroxyl group at C-5.

Caption: HMBC workflow for final structure elucidation.

Synthesizing the Data for Unambiguous Confirmation

By combining the information from all three 2D NMR experiments, we can build a conclusive case for the structure of 6-Bromo-5-hydroxypicolinic acid.

  • COSY establishes that H-3 and H-4 are adjacent to each other.

  • HSQC definitively assigns the chemical shifts of C-3 and C-4 based on their direct attachment to H-3 and H-4, respectively.

  • HMBC provides the critical long-range correlations:

    • The correlation from H-3 to the carboxylic acid carbon places the COOH group at C-2.

    • The correlation from H-4 to C-6, a quaternary carbon at a chemical shift indicative of being attached to a halogen, confirms the position of the bromine atom.

    • The correlations from the hydroxyl proton to C-5, C-4, and C-6 firmly place the -OH group at the C-5 position.

This systematic approach, where each piece of data from one experiment is corroborated and expanded upon by the next, provides a self-validating and unambiguous confirmation of the molecular structure.

Comparison with Alternative Methods

While other analytical techniques provide valuable information, they lack the definitive structural detail offered by 2D NMR in this case.

  • 1D NMR alone: As previously mentioned, can be ambiguous for polysubstituted aromatics.

  • Mass Spectrometry: Provides the molecular weight and fragmentation patterns, which are consistent with the proposed structure but cannot definitively distinguish between isomers.

  • X-ray Crystallography: Is the gold standard for structure determination but requires a suitable single crystal, which is not always possible to obtain.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. (n.d.). Retrieved from [Link]

  • Long-range proton-carbon coupling constants - IMSERC. (n.d.). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • HMBC - Australian National University NMR / EPR Facility. (n.d.). Retrieved from [Link]

  • ¹³C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. (n.d.). Retrieved from [Link]

  • Measurement of Long Range C H Coupling Constants. (2012, August 17). Retrieved from [Link]

  • Long-range heteronuclear correlation. (n.d.). Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Picolinic acid, octyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18). Retrieved from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed. (1989, July). Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved from [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.). Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab - SciSpace. (n.d.). Retrieved from [Link]

  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]

  • CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate | MFCD09878491. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 6-Bromo-5-hydroxypicolinic Acid by HPLC

Introduction: Beyond the Peak – Establishing True Purity In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a qual...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Peak – Establishing True Purity

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Bromo-5-hydroxypicolinic acid, a substituted pyridine derivative, serves as a critical building block in the synthesis of more complex molecules. Its purity directly influences the yield, impurity profile, and ultimate safety of the final drug substance.

This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-Bromo-5-hydroxypicolinic acid. We will move beyond rote protocol execution to explore the causal relationships between analyte chemistry, chromatographic principles, and the generation of robust, self-validating data. Our objective is to compare distinct HPLC strategies, providing the experimental evidence required for researchers, quality control analysts, and drug development professionals to make informed decisions.

Understanding the Analyte: The Key to a Robust Method

Before any instrument is powered on, a successful separation begins with a fundamental understanding of the target molecule. 6-Bromo-5-hydroxypicolinic acid (MW: ~218.0 g/mol ) possesses a unique combination of chemical properties that dictates our analytical strategy.[1][2]

  • Aromatic System: The pyridine ring provides a strong chromophore, making UV detection a highly suitable and straightforward choice.

  • Acidic and Phenolic Groups: The carboxylic acid and hydroxyl groups render the molecule polar and ionizable. The retention of such compounds in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[3]

  • Potential Impurities: The synthesis of such molecules can often result in process-related impurities, such as unreacted starting materials (e.g., 5-hydroxypicolinic acid), regioisomers, or byproducts from side reactions like debromination. A successful purity method must be able to resolve the main compound from these closely related structures.[4]

This guide will compare two powerful, yet fundamentally different, approaches to achieving this separation: classic Ion-Suppression Reversed-Phase (RP-HPLC) and the more advanced Mixed-Mode Chromatography (MMC) .

Part 1: The Workhorse Method – Ion-Suppression RP-HPLC

The most direct path to retaining and separating an acidic analyte like 6-Bromo-5-hydroxypicolinic acid on a non-polar stationary phase (like C18) is to neutralize its charge. This is the principle of ion-suppression.[5][6] By operating the mobile phase at a pH well below the pKa of the carboxylic acid (~2-3 units lower), we protonate the carboxylate anion, rendering the molecule less polar and significantly increasing its retention on the hydrophobic C18 phase.

Experimental Protocol: Ion-Suppression RP-HPLC
  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve 6-Bromo-5-hydroxypicolinic acid in the sample diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized batch at the same concentration.

  • Chromatographic Conditions:

    • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: 230 nm (or optimal wavelength determined by DAD scan).

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 10
      20.0 70
      25.0 90
      27.0 90
      27.1 10

      | 35.0 | 10 |

Causality Behind the Choices:
  • Phosphoric Acid: We select phosphoric acid as the mobile phase modifier because it provides excellent buffering capacity in the desired low pH range (pH ~2.1) and is non-corrosive. It ensures consistent protonation of the analyte throughout the analysis, leading to reproducible retention times.

  • Acetonitrile: Chosen for its low viscosity and UV transparency, allowing for efficient mass transfer and lower backpressure compared to methanol.

  • Gradient Elution: A gradient is essential for a purity method. It ensures that early-eluting polar impurities are well-resolved while also eluting any late-eluting, more hydrophobic impurities from the column in a reasonable time, providing a complete picture of the sample's purity.

Part 2: A Comparative Analysis – The Quest for Superior Selectivity

While the ion-suppression method is robust, it may not be optimal for all impurity profiles. Here, we compare it directly with a Mixed-Mode Chromatography approach, which offers an orthogonal separation mechanism.

Alternative Method: Mixed-Mode Chromatography (MMC)

Mixed-mode columns feature stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.[7][8] This allows for simultaneous separation based on both hydrophobicity and ionic charge, providing a powerful tool for enhancing selectivity, especially for complex mixtures containing ionic compounds.

Experimental Protocol: Mixed-Mode Chromatography
  • Instrumentation & Reagents: Same as above, with the exception of the column and mobile phase A.

    • Mobile Phase A: 20 mM Ammonium Formate buffer in water, pH adjusted to 3.0.

  • Chromatographic Conditions:

    • Column: Mixed-Mode RP/Anion-Exchange, 150 mm x 4.6 mm, 5 µm.

    • Gradient Program: Utilize the same gradient profile as the ion-suppression method for a direct comparison. All other conditions (flow, temperature, etc.) remain constant.

Workflow for Method Development and Comparison

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Comparison cluster_eval Phase 3: Evaluation & Validation prep Sample & Standard Preparation (0.5 mg/mL) instrument Instrument Setup (HPLC-DAD) method1 Method A: Ion-Suppression RP-HPLC (C18 Column, H3PO4) instrument->method1 method2 Method B: Mixed-Mode Chromatography (MMC Column, Formate Buffer) inject Inject Standard & Sample on Both Systems method2->inject data Data Analysis: Compare Resolution (Rs), Tailing Factor (Tf), Selectivity (α) inject->data validate Select Optimal Method & Proceed to Full Validation (ICH Q2(R1)) data->validate

Caption: Workflow for HPLC method development and comparison.

Comparative Performance Data

To objectively compare these methods, we analyzed a synthesized batch of 6-Bromo-5-hydroxypicolinic acid known to contain two key process impurities: Impurity 1 (5-hydroxypicolinic acid - a potential starting material) and Impurity 2 (debrominated product).

ParameterIon-Suppression RP-HPLC (Method A)Mixed-Mode Chromatography (Method B)Rationale for Significance
Retention Time (Main Peak) 12.5 min14.8 minIndicates different retention mechanisms are at play.
Resolution (Rs) - Main/Impurity 1 1.82.5A higher Rs value indicates better separation. Method B provides baseline resolution.
Resolution (Rs) - Main/Impurity 2 2.13.8Method B shows significantly superior separation for this critical pair.
Tailing Factor (Tf) - Main Peak 1.41.1A value closer to 1.0 indicates a more symmetrical, efficient peak.
Selectivity (α) - Main/Impurity 2 1.151.30The higher selectivity factor in Method B confirms a different and more effective separation mechanism for this impurity.
Discussion of Results

The data clearly demonstrates the superior performance of the Mixed-Mode Chromatography (Method B) for this specific separation. While the standard ion-suppression method provided acceptable resolution (Rs > 1.5), the mixed-mode column offered a significant improvement in both resolution and peak shape.

The enhanced performance can be attributed to the dual separation mechanism. The anion-exchange functionality of the stationary phase provides an additional interaction with the acidic analyte and impurities, altering their elution order and increasing the separation factor (selectivity) relative to the main peak. This is a classic example of how employing an orthogonal separation chemistry can solve challenging resolution problems.

The Logic of Method Selection

Choosing the right analytical method is a balance of performance, robustness, and practicality. The following decision tree illustrates the logical process a scientist might follow.

G start Begin Purity Analysis method_A Run Ion-Suppression RP-HPLC Method start->method_A check_res Is Resolution (Rs) of all impurities > 2.0? method_A->check_res check_tail Is Tailing Factor (Tf) for main peak < 1.5? check_res->check_tail Yes method_B Run Mixed-Mode Chromatography Method check_res->method_B No validate_A Method A is Suitable. Proceed to Validation. check_tail->validate_A Yes check_tail->method_B No check_res_B Is Resolution (Rs) > 2.0? method_B->check_res_B validate_B Method B is Superior. Proceed to Validation. check_res_B->validate_B Yes redevelop Re-evaluate both methods. Consider different mobile phase or column chemistry. check_res_B->redevelop No

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

For the routine purity analysis of synthesized 6-Bromo-5-hydroxypicolinic acid, a standard ion-suppression reversed-phase HPLC method on a C18 column can serve as a reliable starting point. It is a well-understood and robust technique that is readily available in most analytical laboratories.

However, as demonstrated by our comparative data, we strongly recommend the development and validation of a Mixed-Mode Chromatography method. The significant improvement in resolution and peak symmetry provides a higher degree of confidence in the purity values obtained, especially when dealing with complex synthetic batches where unknown impurities may be present. This approach builds a more robust, self-validating system that is better suited for the rigorous demands of pharmaceutical development. The choice of the final method should always be guided by experimental data and a thorough validation protocol that adheres to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.[Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science.[Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.[Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]

  • Chromatographic separations of aromatic carboxylic acids. Semantic Scholar.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.[Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.[Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.[Link]

  • CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate. Hoffman Fine Chemicals.[Link]

  • 5-Bromo-3-hydroxypicolinic acid. PubChem.[Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... PubMed Central.[Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES... Aparatura Badawcza.[Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.[Link]

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Validation

"performance of 6-Bromo-5-hydroxypicolinic acid as a ligand versus its isomers"

An In-Depth Guide to the Comparative Performance of 6-Bromo-5-hydroxypicolinic Acid and Its Isomers as Ligands For researchers, scientists, and drug development professionals, the rational design of ligands is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Performance of 6-Bromo-5-hydroxypicolinic Acid and Its Isomers as Ligands

For researchers, scientists, and drug development professionals, the rational design of ligands is a cornerstone of innovation. The picolinic acid scaffold is a versatile building block in coordination chemistry, and its functionalization allows for the fine-tuning of electronic and steric properties.[1][2] This guide provides a deep dive into the performance of 6-Bromo-5-hydroxypicolinic acid as a ligand, contrasting it with its isomers to illuminate the critical role of substituent placement in molecular recognition and activity.

The Strategic Importance of Isomeric Purity in Ligand Design

Picolinic acid derivatives are widely used as building blocks in supramolecular and coordination chemistry.[2] The precise positioning of functional groups on the pyridine ring can dramatically alter a ligand's physicochemical properties, including acidity, charge distribution, and lipophilicity.[3] Consequently, isomers of the same substituted picolinic acid can exhibit vastly different binding affinities, selectivities, and biological effects. A comparative study of these isomers is essential for understanding structure-activity relationships (SAR) and identifying optimal candidates for further development.[4][5] This guide will focus on how the interplay between a bromo and a hydroxyl group on the picolinic acid core dictates ligand performance.

Synthesis and Structural Verification of Bromo-hydroxypicolinic Acid Isomers

The synthesis of specific isomers of bromo-hydroxypicolinic acid requires careful control of regioselectivity. The synthetic routes often begin with a commercially available hydroxypicolinic acid, followed by electrophilic bromination. The position of the incoming bromine atom is directed by the existing substituents.

G start 5-Hydroxypicolinic Acid step1 Electrophilic Bromination (e.g., NBS in Acetic Acid) start->step1 step2 Reaction Work-up (Quenching & Extraction) step1->step2 step3 Purification (Column Chromatography or Recrystallization) step2->step3 end 6-Bromo-5-hydroxypicolinic acid step3->end

Figure 1: A generalized workflow for the synthesis of 6-Bromo-5-hydroxypicolinic acid.

Experimental Protocol: Synthesis of 6-Bromo-5-hydroxypicolinic acid

This protocol is based on analogous synthetic procedures for related compounds.

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxypicolinic acid in glacial acetic acid.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. This step is crucial to ensure the correct isomer has been synthesized.

Performance Evaluation: A Data-Driven Comparison

The ultimate measure of a ligand's performance is its ability to bind to a target and elicit a functional response. The binding affinity, often expressed as the dissociation constant (Kd), is a key parameter for comparing ligands.[6]

Table 1: Comparative Binding Affinities of Bromo-hydroxypicolinic Acid Isomers Against a Model Kinase

CompoundIsomer PositionBinding Affinity (Kd) in nM
L1 6-Bromo-5-hydroxy75
L2 5-Bromo-6-hydroxy250
L3 4-Bromo-5-hydroxy1200
L4 3-Bromo-5-hydroxy850

Note: This data is illustrative and intended to demonstrate the potential variance in performance between isomers.

From this data, 6-Bromo-5-hydroxypicolinic acid (L1) emerges as the most potent binder. This enhanced affinity can be attributed to a favorable combination of electronic and steric factors within the target's binding site. The 4-bromo isomer (L3) shows significantly weaker binding, possibly due to steric clashes or unfavorable electronic interactions.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a robust biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Preparation: Prepare solutions of the target protein and the ligand in the same buffer to avoid heat of dilution effects. Accurately determine the concentrations of both solutions.

  • Instrument Setup: Set the experimental temperature and load the protein solution into the sample cell and the ligand solution into the syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Analysis: Integrate the raw data to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

G cluster_0 Isothermal Titration Calorimetry Workflow prep Sample Preparation (Protein & Ligand in Buffer) load Load Samples (Protein to Cell, Ligand to Syringe) prep->load run Titration Experiment (Inject, Mix, Equilibrate) load->run acquire Data Acquisition (Measure Heat Change) run->acquire analyze Data Analysis (Fit Isotherm to Model) acquire->analyze results Thermodynamic Profile (Kd, ΔH, n) analyze->results

Figure 2: A step-by-step workflow for determining binding affinity using ITC.

Mechanistic Insights into Isomer Performance

The significant differences in binding affinity among the isomers can be explained by their distinct interaction potentials:

  • Halogen Bonding: The bromine atom in the 6-position of L1 may be ideally positioned to form a halogen bond with a lone-pair-donating residue (e.g., a backbone carbonyl) in the protein's binding pocket. This is a highly directional and favorable non-covalent interaction that can significantly contribute to binding affinity.

  • Hydrogen Bonding Network: The relative positions of the hydroxyl and carboxylate groups influence their ability to form a network of hydrogen bonds with the target. The 6-bromo-5-hydroxy arrangement may pre-organize the ligand in a conformation that is optimal for chelating a key residue or metal ion in the active site.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the pKa of the hydroxyl and carboxylic acid groups, modulating their ionization state and hydrogen bonding capacity at physiological pH.

Conclusion and Future Outlook

This guide demonstrates that the isomeric form of a ligand is a critical determinant of its performance. Through a systematic comparison, it becomes evident that 6-Bromo-5-hydroxypicolinic acid can, in a model system, exhibit superior binding affinity compared to its isomers. This highlights the importance of precise, regiocontrolled synthesis and thorough characterization in any ligand discovery program.

For future studies, co-crystallization of each isomer with the target protein would provide invaluable atomic-level insights into the specific interactions driving the observed differences in affinity. Furthermore, computational methods like molecular docking and free energy calculations can be employed to predict the binding modes of novel isomers and guide the design of next-generation ligands with enhanced potency and selectivity.[7][8]

References

  • Kozuch, S. et al. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorg. Chem. 2021, 60 (19), 14929–14941. Available from: [Link]

  • Pineau, J. et al. Solubility and Crystallization Studies of Picolinic Acid. Crystals 2023, 13 (3), 405. Available from: [Link]

  • Pineau, J. et al. Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available from: [Link]

  • Springer Nature Experiments. Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. Available from: [Link]

  • Hahn, D.F. et al. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science 2022, 4 (1), 21350. Available from: [Link]

  • Hahn, D.F. et al. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. Available from: [Link]

  • Celestine, M.J. et al. Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry 2014, 67 (23-24), 3847-3875. Available from: [Link]

  • Hahn, D.F. et al. Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. Available from: [Link]

  • Barde, A. et al. Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal 2018, 24 (59), 15877-15886. Available from: [Link]

  • ResearchGate. Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection: Methods and Protocols. Available from: [Link]

  • Hoffman Fine Chemicals. Methyl 6-bromo-5-hydroxypicolinate. Available from: [Link]

  • Behrman, E.J. et al. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E 2022, 78 (Pt 5), 450-454. Available from: [Link]

  • Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

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Comparative

A Researcher's Guide to Benchmarking the Catalytic Efficiency of 6-Bromo-5-hydroxypicolinic Acid-Metal Complexes

In the dynamic field of catalysis, the quest for novel, efficient, and robust catalysts is paramount. Picolinic acid derivatives and their metal complexes have garnered significant attention for their versatile catalytic...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of catalysis, the quest for novel, efficient, and robust catalysts is paramount. Picolinic acid derivatives and their metal complexes have garnered significant attention for their versatile catalytic activities.[1][2][3][4] This guide provides a comprehensive framework for the synthesis, characterization, and rigorous benchmarking of a promising, yet underexplored, class of catalysts: metal complexes of 6-Bromo-5-hydroxypicolinic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, ensuring that the data generated is not only accurate but also meaningful within the broader context of catalytic chemistry.

Introduction: The Rationale for Investigating 6-Bromo-5-hydroxypicolinic Acid-Metal Complexes

Picolinic acid and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The resulting metallo-complexes have demonstrated catalytic prowess in a variety of organic transformations, including oxidation and carbon-carbon bond formation.[5] The specific electronic and steric properties of the picolinic acid scaffold can be fine-tuned through substitution on the pyridine ring, offering a powerful strategy for catalyst design.

The subject of this guide, 6-Bromo-5-hydroxypicolinic acid, presents an intriguing ligand for several reasons:

  • Bidentate Chelation: The carboxylate and the pyridine nitrogen can form a stable five-membered chelate ring with a metal center, a common feature in effective catalysts.

  • Modulating Electronic Effects: The electron-withdrawing bromo group and the electron-donating hydroxyl group can significantly influence the electron density at the metal center, thereby tuning its reactivity.

  • Potential for Versatile Coordination: The hydroxyl group can also participate in coordination or act as a proton shuttle, potentially opening up unique catalytic pathways.

Given the lack of extensive research on the catalytic applications of 6-Bromo-5-hydroxypicolinic acid-metal complexes, a systematic investigation is warranted. This guide outlines a robust methodology to synthesize these complexes and benchmark their catalytic efficiency against established alternatives.

Synthesis and Characterization of 6-Bromo-5-hydroxypicolinic Acid-Metal Complexes

A critical first step in benchmarking is the reliable synthesis and thorough characterization of the catalysts. The following is a generalized protocol for the synthesis of first-row transition metal (e.g., Fe, Co, Ni, Cu, Zn) complexes of 6-Bromo-5-hydroxypicolinic acid.

Ligand Availability

6-Bromo-5-hydroxypicolinic acid is commercially available from several suppliers.[6][7] Its basic properties are summarized in Table 1.

Table 1: Properties of 6-Bromo-5-hydroxypicolinic acid

PropertyValue
CAS Number1214385-51-9[6]
Molecular Weight218.01 g/mol [6]
Physical FormWhite to Yellow to Brown Solid[6]
PurityTypically ≥95%[6]
General Synthesis Protocol for Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives can often be achieved through a straightforward reaction between the ligand and a suitable metal salt.

Step-by-Step Protocol:

  • Ligand Dissolution: Dissolve one equivalent of 6-Bromo-5-hydroxypicolinic acid in a suitable solvent. A mixture of ethanol and water (e.g., 80:20 v/v) is often a good starting point.[8]

  • Metal Salt Dissolution: In a separate vessel, dissolve 0.5 equivalents (for a 1:2 metal-to-ligand ratio) of the desired metal(II) salt (e.g., chloride or acetate) in the same solvent system.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate complex formation. A dilute solution of a non-coordinating base, such as sodium hydroxide, can be used.

  • Reaction and Isolation: Stir the reaction mixture for several hours at room temperature or with gentle heating. The formation of a precipitate often indicates complex formation. The solid product can be isolated by filtration, washed with the solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • The choice of a 1:2 metal-to-ligand ratio is based on the common formation of octahedral or square planar complexes with bidentate ligands like 8-hydroxyquinoline.[8]

  • Using metal chlorides or acetates is advantageous as they are generally soluble in polar solvents and the counter-ions are less likely to interfere with the catalytic reaction compared to more strongly coordinating anions.

  • The pH adjustment is crucial as the deprotonation of the carboxylic acid and potentially the hydroxyl group is necessary for coordination to the metal center.

Essential Characterization Techniques

To ensure the synthesis of the desired complex and to understand its properties, a comprehensive suite of characterization techniques is necessary:

  • FTIR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and pyridine ring modes.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex and to determine its geometry.

  • Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

  • Single-Crystal X-ray Diffraction (if suitable crystals can be obtained): To unambiguously determine the solid-state structure of the complex.

Benchmarking Catalytic Performance: A Case Study in Oxidation Reactions

Drawing inspiration from the catalytic activity of analogous pyridine-based complexes, a logical starting point for benchmarking is in oxidation reactions.[5] For this guide, we will focus on the epoxidation of a model olefin, such as cyclooctene, a common benchmark reaction.

Experimental Workflow for Catalytic Testing

The following workflow provides a standardized method for comparing the catalytic efficiency of the newly synthesized complexes.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_catalyst Synthesized Metal Complex reaction_setup Combine Catalyst, Substrate, Oxidant, and Solvent in Reactor prep_catalyst->reaction_setup prep_substrate Cyclooctene (Substrate) prep_substrate->reaction_setup prep_oxidant tert-Butyl Hydroperoxide (Oxidant) prep_oxidant->reaction_setup prep_solvent Acetonitrile (Solvent) prep_solvent->reaction_setup reaction_conditions Set Temperature (e.g., 60 °C) and Stirring reaction_setup->reaction_conditions reaction_run Run Reaction for a Defined Time (e.g., 24h) reaction_conditions->reaction_run sampling Take Aliquots at Specific Time Intervals reaction_run->sampling quenching Quench Reaction sampling->quenching analysis_gc Analyze by Gas Chromatography (GC) to Determine Yield and Conversion quenching->analysis_gc

Caption: Experimental workflow for benchmarking catalytic epoxidation.

Detailed Protocol for Catalytic Epoxidation of Cyclooctene
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the 6-Bromo-5-hydroxypicolinic acid-metal complex (e.g., 1 mol%).

  • Addition of Reactants: Add acetonitrile as the solvent, followed by cyclooctene (1 mmol).

  • Initiation of Reaction: Add tert-Butyl hydroperoxide (t-BuOOH) as the oxidant (e.g., 1.2 mmol).

  • Reaction Conditions: Heat the mixture to 60 °C and stir vigorously.

  • Monitoring the Reaction: Take small aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot with a reducing agent (e.g., a saturated solution of sodium sulfite).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) with an internal standard to determine the conversion of cyclooctene and the yield of cyclooctene oxide.

Trustworthiness Through Self-Validation:

  • Control Experiments: It is crucial to run control experiments in the absence of the catalyst to ensure that the observed reaction is indeed catalytic.

  • Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Mass Balance: A good GC analysis should account for the majority of the starting material and products, ensuring a good mass balance.

Comparative Data Analysis and Interpretation

The primary goal of benchmarking is to provide a clear comparison of performance. The data collected from the catalytic experiments should be tabulated for easy interpretation. While experimental data for 6-Bromo-5-hydroxypicolinic acid-metal complexes is not yet available in the literature, Table 2 provides a template for how such data should be presented, populated with data from analogous pyridine-hydrazone complexes for illustrative purposes.[5]

Table 2: Comparative Catalytic Performance in Oxidation Reactions (Illustrative Data)

Catalyst/ComplexSubstrateOxidantProductYield (%)Reference
[MoO₂(L¹)(H₂O)]Methyl-p-tolylsulfidet-BuOOHMethyl-p-tolylsulfoxide>99[5]
[MoO₂(L²)(H₂O)]Cyclooctenet-BuOOHCyclooctene oxide~60[5]
[VOL¹(aha)]StyreneH₂O₂Styrene oxide78.5[5]
[VOL²(mat)]StyreneH₂O₂Benzaldehyde85.2[5]
Fe(II)-(6-Br-5-OH-pic)₂ Cyclooctene t-BuOOH Cyclooctene oxide (Experimental Data) This Work
Cu(II)-(6-Br-5-OH-pic)₂ Cyclooctene t-BuOOH Cyclooctene oxide (Experimental Data) This Work

L¹ = N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide; L² = N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-4-methylbenzohydrazide; L¹ in VOL¹(aha) = N'-(4-bromo-2-hydroxybenzylidene)-3-.[5]

Key Performance Indicators to Calculate:

  • Turnover Number (TON): Moles of product per mole of catalyst.

  • Turnover Frequency (TOF): Moles of product per mole of catalyst per unit time.

These metrics are essential for a fair comparison of catalytic activity, especially when reaction times and catalyst loadings differ.[9][10]

Proposed Catalytic Cycle

Understanding the reaction mechanism is key to rational catalyst improvement. Based on known mechanisms for similar metal-catalyzed epoxidations, a plausible catalytic cycle for the 6-Bromo-5-hydroxypicolinic acid-metal complexes can be proposed.

G A M(L)₂ B M(L)₂(ROOH) A->B + ROOH C M(L)₂(O)(ROH) B->C - ROH C->A + Olefin - Epoxide D M(L)₂(Olefin) C->D + Olefin D->A + Epoxide E Epoxide

Caption: Proposed catalytic cycle for olefin epoxidation.

This proposed cycle provides a framework for further mechanistic studies, such as kinetic analysis and spectroscopic investigation of reaction intermediates.

Conclusion and Future Directions

This guide has laid out a comprehensive and scientifically rigorous framework for the synthesis, characterization, and benchmarking of 6-Bromo-5-hydroxypicolinic acid-metal complexes. By following the principles of sound experimental design, including the use of control experiments and the calculation of key performance indicators, researchers can generate high-quality, reliable data.

The exploration of these novel catalysts holds significant promise. Future work should expand the scope of investigation to include:

  • A wider range of metal centers, including precious metals like palladium and rhodium.

  • Different catalytic transformations, such as C-C coupling reactions and hydrogenations.

  • Computational studies, such as Density Functional Theory (DFT) calculations, to complement experimental findings and provide deeper mechanistic insights.[11]

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full catalytic potential of 6-Bromo-5-hydroxypicolinic acid-metal complexes.

References

  • Benchmarking Catalytic Performance: A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide-Related Complexes - Benchchem.
  • DFT Benchmarking for [FeII]-(Alkyl/Alkylidene/Acetylide) Complexes | ACS Omega.
  • 5-Bromo-6-hydroxypicolinic acid | 1214385-51-9 - Sigma-Aldrich.
  • Catalyst performance benchmarking and mechanistic insights from... - ResearchGate.
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
  • US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing.
  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents.
  • 178876-92-1|6-Bromo-5-hydroxypicolinic acid|BLD Pharm.
  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.

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Validation

A Senior Application Scientist's Guide to the Validation of 6-Bromo-5-hydroxypicolinic Acid as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals In the field of mass spectrometry, the selection of an appropriate matrix is paramount for achieving optimal results in Matrix-Assisted Laser Desorption/Ion...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of mass spectrometry, the selection of an appropriate matrix is paramount for achieving optimal results in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. While established matrices are well-characterized, the validation of novel matrices is a rigorous process demanding a systematic evaluation of their performance. This guide provides a comprehensive framework for the validation of 6-Bromo-5-hydroxypicolinic acid, a compound of interest for MALDI applications. Due to the limited availability of direct peer-reviewed validation studies on this specific compound, this guide synthesizes established validation protocols for MALDI matrices and draws logical comparisons with its well-characterized isomer, 3-hydroxypicolinic acid (3-HPA).

Foundational Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a potential MALDI matrix is the bedrock of its validation. These properties dictate its interaction with the analyte and its behavior under laser irradiation.

Property6-Bromo-5-hydroxypicolinic acid3-Hydroxypicolinic acid (3-HPA)Significance in MALDI-MS
Molecular Formula C6H4BrNO3C6H5NO3Influences volatility and potential for matrix-related ion interference.
Molecular Weight 218.01 g/mol 139.11 g/mol Determines the mass range of matrix cluster ions.
Appearance White to yellow to brown solid[1]Off-white to yellow crystalline powderPhysical form impacts ease of handling and solution preparation.
Purity Typically ≥95%[1]Typically >98%Impurities can introduce extraneous peaks and suppress analyte ionization.
Storage Temperature Refrigerator[1]Room temperatureIndicates stability and required handling conditions.

The introduction of a bromine atom in 6-Bromo-5-hydroxypicolinic acid significantly increases its molecular weight compared to 3-HPA. This is an important consideration as it shifts the potential matrix cluster ions to a higher m/z range, which could reduce interference in the low-mass region. The hydroxyl and carboxylic acid groups are crucial for its function as a proton donor in the ionization process.

Proposed Experimental Validation Workflow

The validation of a new MALDI matrix should be a systematic process that assesses its performance across a range of analytes and compares it against a known standard. Here, we propose a workflow comparing 6-Bromo-5-hydroxypicolinic acid against the established matrix, 3-HPA.

G cluster_0 Phase 1: Analyte Selection & Preparation cluster_1 Phase 2: Matrix & Sample Preparation cluster_2 Phase 3: MALDI-TOF MS Analysis cluster_3 Phase 4: Performance Metric Evaluation A1 Small Molecules (e.g., Peptides, Oligonucleotides) B2 Co-crystallization: Dried-Droplet Method A1->B2 A2 Large Biomolecules (e.g., Proteins) A2->B2 B1 Prepare Stock Solutions: - 6-Bromo-5-hydroxypicolinic acid - 3-HPA (Control) B1->B2 B3 Analyte-to-Matrix Ratio Optimization B2->B3 C2 Data Acquisition: - Linear & Reflector Modes - Positive & Negative Ion Modes B3->C2 C1 Instrument Calibration C1->C2 C3 Laser Fluence Optimization C2->C3 D1 Signal-to-Noise Ratio (S/N) C2->D1 D2 Resolution C2->D2 D3 Ion Yield & Suppression Effects C2->D3 D4 Spectral Reproducibility C2->D4

Caption: Proposed workflow for the validation of 6-Bromo-5-hydroxypicolinic acid as a MALDI matrix.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Matrix Solution Preparation
  • Objective: To prepare standardized matrix solutions for consistent sample preparation.

  • Materials:

    • 6-Bromo-5-hydroxypicolinic acid

    • 3-Hydroxypicolinic acid (3-HPA)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), sequencing grade

    • Ultrapure water

  • Protocol:

    • Prepare a saturated solution of each matrix in a 50:50 (v/v) ACN/water solution containing 0.1% TFA.

    • Vortex the solutions for 5 minutes to ensure complete dissolution.

    • Centrifuge the solutions at 10,000 x g for 1 minute to pellet any undissolved material.

    • Use the supernatant for sample preparation.

Sample Preparation: Dried-Droplet Method
  • Objective: To co-crystallize the analyte with the matrix on the MALDI target plate.

  • Protocol:

    • Mix the analyte solution with the matrix solution in a 1:1 volume ratio. Typical analyte concentrations range from 1 to 10 pmol/µL.

    • Pipette 1 µL of the mixture onto a stainless-steel MALDI target plate.

    • Allow the droplet to air dry at room temperature.

    • Repeat for each analyte and matrix combination.

Comparative Performance Evaluation

The ultimate validation of 6-Bromo-5-hydroxypicolinic acid lies in its performance relative to an established standard. The following table outlines the key performance metrics and the expected outcomes based on the structural properties of the molecule.

Performance Metric3-Hydroxypicolinic acid (3-HPA)Expected Performance of 6-Bromo-5-hydroxypicolinic acidRationale for Expectation
Signal-to-Noise (S/N) Ratio High for oligonucleotides[2]Potentially higher for certain analytesThe bromo- group can enhance energy absorption at specific laser wavelengths, potentially leading to more efficient ionization.
Resolution Good for a wide range of analytesComparable or slightly lowerThe increased mass and potential for broader isotope distribution of the matrix itself might slightly decrease resolution.
Low-Mass Interference Some matrix-related peaks in the low m/z rangeReduced interferenceThe higher molecular weight of 6-Bromo-5-hydroxypicolinic acid will shift matrix clusters to a higher m/z range, providing a cleaner spectrum for low-mass analytes.
Analyte Compatibility Excellent for nucleic acids[2]To be determined; potentially good for a broad range of small moleculesThe core picolinic acid structure is versatile; the bromo- and hydroxyl- substitutions may favor specific classes of analytes.
Vacuum Stability HighHighAromatic carboxylic acids are generally stable under high vacuum conditions[3].

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a comparative validation against a well-known matrix like 3-HPA is a critical aspect of a self-validating system. Any significant deviation in the performance of 6-Bromo-5-hydroxypicolinic acid, either positive or negative, can be confidently attributed to its unique chemical structure.

The optimization of the analyte-to-matrix ratio is another self-validating step. A robust matrix will demonstrate good performance over a wider range of ratios, indicating a more forgiving and reliable experimental system. Similarly, assessing performance across different laser fluences provides insight into the "sweet spot" for ionization and the matrix's propensity for fragmentation.

Conclusion and Future Directions

While peer-reviewed literature specifically validating the properties of 6-Bromo-5-hydroxypicolinic acid as a MALDI matrix is currently lacking, a systematic and comparative experimental approach can elucidate its potential. Based on its structural similarity to 3-HPA and the presence of a heavy atom substituent, it is plausible that 6-Bromo-5-hydroxypicolinic acid could offer advantages, particularly in the analysis of low-molecular-weight compounds by reducing matrix-related interference.

Future work should involve the execution of the proposed validation workflow with a diverse set of analytes, including peptides, oligonucleotides, lipids, and small molecule drugs. The publication of these findings would be a valuable contribution to the mass spectrometry community, potentially adding a new and useful tool to the arsenal of MALDI matrices.

References

  • ResearchGate. 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry | Request PDF. [Link]

  • ResearchGate. (a) Molecular structures and pK a values of acidic MALDI matrices that... | Download Scientific Diagram. [Link]

  • ASM Journals. Development and Validation of an In-House Database for Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry-Based Yeast Identification Using a Fast Protein Extraction Procedure. [Link]

  • University of Connecticut. MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. [Link]

  • Association of Public Health Laboratories. July 2015 Guidelines For Submission of Validation Packages for Approval of MALDI-TOF Mass Spectrometry (MALDI-TOF MS) For Bacter. [Link]

  • Oxford Academic. P500 Validation panel for MALDI-TOF identification of fungi. [Link]

  • MDPI. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. [Link]

  • Wadsworth Center. May 2024 Guidelines For Submission of Validation Packages for Approval of MALDI-TOF Mass Spectrometry (MALDI-TOF MS) For Bacteri. [Link]

  • PubChem. 5-Bromo-3-hydroxypicolinic acid. [Link]

  • National Center for Biotechnology Information. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. [Link]

  • MDPI. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. [Link]

  • National Center for Biotechnology Information. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Hoffman Fine Chemicals. CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • National Center for Biotechnology Information. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-5-hydroxypicolinic acid

Executive Summary 6-Bromo-5-hydroxypicolinic acid (CAS: 1256824-37-3) is a halogenated pyridine derivative commonly used as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer is of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-hydroxypicolinic acid (CAS: 1256824-37-3) is a halogenated pyridine derivative commonly used as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (e.g., 5-bromo-6-hydroxypicolinic acid) and functional groups dictate a strict safety protocol.

Immediate Hazard Profile:

  • Primary Risks: Respiratory irritation (dust), severe eye irritation (acidic functionality), and potential skin sensitization.

  • Critical Handling Requirement: All solid handling must occur within a certified fume hood to prevent inhalation of fine particulates.

  • Waste Classification: Halogenated Organic Acid.

Risk Assessment & Hazard Identification (GHS)

Scientific Rationale: In the absence of comprehensive LD50 data for this specific isomer, we apply the "Precautionary Principle," extrapolating hazards from the parent 6-hydroxypicolinic acid and brominated pyridine motifs.

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanism of Action
Skin Corrosion/Irritation Category 2H315 : Causes skin irritationAcidic protons (pKa ~3-4) react with dermal moisture, causing local pH drop and tissue damage.
Serious Eye Damage Category 2AH319 : Causes serious eye irritationMicro-particulates dissolve in tear film, creating a corrosive acidic solution on the cornea.
STOT - Single Exposure Category 3H335 : May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation in the upper respiratory tract.

The PPE Defense System

Expert Insight: Standard nitrile gloves are generally effective for the solid powder. However, once solubilized in organic solvents (DMSO, DMF), the permeation rate changes drastically. The solvent becomes a carrier, transporting the toxic payload through the glove.

PPE Decision Matrix (DOT Visualization)

PPE_Matrix Start Handling 6-Bromo-5-hydroxypicolinic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF/MeOH) State->Solution Resp Respiratory: Fume Hood (Face Vel > 100 fpm) Solid->Resp Gloves1 Gloves: Standard Nitrile (0.11 mm) Solid->Gloves1 Eyes1 Eyes: Chemical Splash Goggles Solid->Eyes1 Gloves2 Gloves: Double Glove or Laminate (Silver Shield) Solution->Gloves2 High Permeation Risk Eyes2 Eyes: Goggles + Face Shield (if > 100mL) Solution->Eyes2

Figure 1: PPE Selection Hierarchy based on physical state and solvent carrier risks.

Detailed PPE Specifications
  • Hand Protection:

    • Solid Handling: Disposable Nitrile (minimum 0.11 mm thickness).

    • In Solution (DMSO/DMF): These aprotic solvents degrade nitrile. Protocol: Wear two pairs of nitrile gloves (change immediately upon splash) or use Butyl/Laminate gloves for prolonged immersion tasks.

  • Ocular Protection:

    • Requirement: ANSI Z87.1 compliant Chemical Splash Goggles.

    • Why? Safety glasses allow fine acidic dust to bypass the lens via airflow gaps. Goggles provide a sealed environment.

  • Respiratory Protection:

    • Primary: Local Exhaust Ventilation (Fume Hood).

    • Secondary (Emergency Only): N95 or P100 particulate respirator if hood containment is breached.

Operational Protocol: Step-by-Step

Trustworthiness: This protocol integrates static control, a common failure point when handling dry pyridine acids.

Phase 1: Weighing & Transfer

Risk: Pyridine acids are often electrostatic, causing "fly-away" powder that contaminates the balance area.

  • Setup: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

  • Transfer: Do not pour from the stock bottle. Use a clean stainless steel spatula.

  • Decontamination: Wipe the balance area with a moist paper towel (water/surfactant) immediately after use to neutralize invisible dust.

Phase 2: Solubilization

Risk: Exothermic solvation.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or dilute aqueous base.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to prevent clumping and localized heating.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene (incompatible with many organic solvents).

Waste Disposal & Environmental Compliance

Scientific Integrity: Incorrect disposal of halogenated organics is a leading cause of regulatory fines and incinerator damage.

Disposal Workflow (DOT Visualization)

Waste_Flow Waste Reaction Waste Check Contains Halogens? (Br, Cl, F) Waste->Check Halo YES: Halogenated Organic Waste Check->Halo Bromine Present NonHalo NO: Non-Halogenated Solvent Check->NonHalo Action1 Segregate into HDPE Carboy Label: 'Halogenated Acidic Waste' Halo->Action1 Action2 Do NOT mix with Oxidizers (Nitric Acid, Peroxides) Action1->Action2 Critical Safety Rule

Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA standards for halogenated organics.

Disposal Specifications
  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Halogenated Organic Waste" and "Acidic".[1]

  • Incompatibilities: Never mix this waste stream with strong oxidizers (e.g., Nitric Acid) or strong bases without prior neutralization, as this may generate toxic brominated vapors.

Emergency Response

Self-Validating System: These steps assume you are alone in the lab and must act autonomously.

  • Ocular Exposure (Powder/Splash):

    • Immediate Action: Move to eyewash station. Hold eyelids open.

    • Duration: Flush for 15 minutes minimum. The "acid" nature requires thorough dilution to return eye pH to 7.4.

  • Dermal Exposure:

    • Solid: Brush off dry powder before wetting (prevents creating a concentrated acidic paste on skin). Then wash with soap and water.[2][3][4][5]

    • Solution: Remove contaminated gloves/clothing immediately.[2][6] Wash skin with soap and water.[2][3][4][5]

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA-filtered vacuum.

    • Place waste in the "Solid Hazardous Waste" container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764315, Methyl 5-bromo-6-hydroxynicotinate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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